2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-11-21-18(28-24-11)12-6-7-25-15(8-12)22-23-16(25)9-20-17(26)10-27-14-4-2-13(19)3-5-14/h2-8H,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIOUFVAFRRVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 4-fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate halogenated compound under basic conditions.
Synthesis of the oxadiazole moiety: This involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or carboxylic acid derivative.
Construction of the triazolopyridine ring: This step typically involves a cyclization reaction using a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the 4-fluorophenoxy intermediate with the oxadiazole-triazolopyridine intermediate under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. For example:
-
Acidic Hydrolysis :
This reaction typically requires reflux in 6M HCl at 80–100°C for 4–6 hours . -
Alkaline Hydrolysis :
Yields depend on solvent polarity, with DMF or water producing >85% conversion .
Table 1 : Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, H2O | 80°C | 6h | 4-Fluorophenoxyacetic acid | 78% |
| Alkaline (NaOH) | 2M NaOH, DMF | 60°C | 4h | Sodium 4-fluorophenoxyacetate | 82% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-fluorophenoxy group participates in SNAr reactions. For instance:
Table 2 : SNAr Reaction Parameters
| Nucleophile | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Piperidine | K2CO3 | DMF | 120°C | 12h | 65% |
| Morpholine | Et3N | DCM | 25°C | 24h | 42% |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in strong acids or bases:
-
Acid-Catalyzed Hydrolysis :
Concentrated H2SO4 at 100°C achieves >90% conversion . -
Reductive Ring Opening :
Requires anhydrous THF and controlled temperatures .
Triazolopyridine Functionalization
The triazolo[4,3-a]pyridine core supports electrophilic substitutions:
-
Nitration :
Positional selectivity depends on the directing effects of adjacent substituents . -
Halogenation :
Bromination occurs preferentially at the C5 position .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the triazolopyridine ring:
Table 3 : Cross-Coupling Efficiency
| Substrate | Catalyst | Ligand | Yield |
|---|---|---|---|
| Aryl Boronic Acid | Pd(OAc)2 | XPhos | 88% |
| Vinyl Boronate | PdCl2(dppf) | dppf | 76% |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
-
H2O2 Exposure :
Degrades <10% after 24h in 3% H2O2 at pH 7 . -
mCPBA Epoxidation :
No reaction observed, indicating inertness of the oxadiazole ring .
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the acetamide C–N bond, forming radicals detectable via ESR spectroscopy .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of compounds containing oxadiazole and triazole rings as inhibitors of tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1). These compounds can modulate inflammatory responses and have been identified as promising candidates for treating autoimmune diseases and inflammatory disorders. The specific application of this compound in inhibiting TNFα suggests it could serve as a therapeutic agent in conditions like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Properties
The incorporation of oxadiazole derivatives has been linked to anticancer activity. Compounds similar to 2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide have shown effectiveness in targeting cancer cell lines by inducing apoptosis or inhibiting proliferation. The specific interactions between the oxadiazole moiety and cellular targets are under investigation for their role in cancer therapy .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic routes typically include the formation of the oxadiazole ring followed by coupling reactions with the triazolo-pyridine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Oxadiazole-Based Compound Comparison
Triazolo-Pyridine and Acetamide Derivatives
- Flumetsulam (): A triazolo[1,5-a]pyrimidine sulfonamide herbicide. Unlike the target compound, its sulfonamide group and lack of fluorophenoxy substitution limit its use to agricultural applications. The triazolo-pyrimidine core shares structural similarity but differs in electronic properties due to the pyrimidine vs. pyridine ring .
- Fluorophenyl acetamide derivatives (): Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide exhibit chiral centers and fluorine-enhanced bioavailability. Their synthesis involves chiral separation (e.g., Chiralpak® OD), suggesting the target compound may require similar resolution if stereoisomers exist .
Table 2: Triazolo/Acetamide Compound Comparison
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster by bioactivity. The target compound’s triazolo-pyridine and oxadiazole motifs align with kinase inhibitors (e.g., c-Met or ALK inhibitors), while its fluorophenoxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs . In contrast, 1,3,4-oxadiazoles () show weaker target specificity due to their simpler architecture .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide represents a novel class of organic molecules that combines multiple heterocyclic structures. Its unique composition suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Structural Composition
This compound features:
- A fluorophenoxy moiety, which is known for enhancing lipophilicity and biological activity.
- A triazolo-pyridine structure that contributes to its pharmacological properties.
- An oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The specific biological profile of this compound requires empirical validation; however, existing literature suggests several promising avenues:
Antimicrobial Activity
Compounds containing oxadiazole and triazole rings have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. In related studies, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against strains like Escherichia coli and Staphylococcus aureus .
Antifungal Activity
The compound's potential antifungal activity could be inferred from related compounds that have shown moderate efficacy against fungi such as Candida albicans. Similar oxadiazole derivatives have been reported to exhibit MIC values of 31.25 to 62.5 μg/mL against various fungal strains .
Antiproliferative Activity
The antiproliferative effects of compounds with similar structures have been documented in several studies. For example:
- A series of triazole derivatives demonstrated cytotoxicity against human cancer cell lines with LD50 values indicating significant activity . The introduction of substituents like methyl groups has been shown to enhance these effects significantly.
Research Findings and Case Studies
A detailed examination of the biological activities associated with this compound can be summarized as follows:
Q & A
Q. What are the recommended methodologies for synthesizing this compound and ensuring high yield?
A multi-step synthesis approach is typically employed, starting with the preparation of the triazolopyridine core followed by functionalization with the 3-methyl-1,2,4-oxadiazole moiety. Key steps include:
- Condensation reactions using 4-fluoroaniline derivatives (analogous to methods in and ).
- Purification via column chromatography to isolate intermediates.
- Yield optimization by controlling reaction temperature and stoichiometry, as demonstrated in triazole-based syntheses . Final characterization should include NMR, IR, and mass spectrometry to verify purity (>95%) and structural fidelity .
Q. How can spectroscopic techniques confirm the compound's structural integrity?
- 1H/13C NMR : Assign peaks to verify the presence of the 4-fluorophenoxy group and triazolopyridine backbone.
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide group).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion). Cross-referencing with computational predictions (e.g., PubChem data) enhances accuracy .
Q. What are effective methods to assess the compound's stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light exposure tests : Evaluate photostability under UV/visible light. Safety protocols from similar acetamide derivatives (e.g., handling guidelines in ) should be followed.
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS.
- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs.
- Dose-response recalibration : Adjust in vitro concentrations to mirror achievable in vivo plasma levels. Computational models (e.g., physiologically based pharmacokinetic simulations) can bridge discrepancies .
Q. What strategies enhance the understanding of this compound's interaction with biological targets?
- Molecular docking : Use software like AutoDock to predict binding modes with receptors (e.g., kinases or GPCRs).
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
- QSAR modeling : Corrogate structural features (e.g., fluorophenoxy group) with activity data from analogs .
Q. How can SHELX software address crystallographic challenges for this compound?
- Space group determination : SHELXT automates Laue group identification from single-crystal data, critical for complex heterocycles .
- Refinement of twinned crystals : SHELXL’s twin-law algorithms improve accuracy for low-symmetry structures.
- Validation : Use CIF checkers to ensure compliance with IUCr standards .
Q. What experimental design principles are critical for preclinical biological activity evaluation?
- Dose optimization : Use factorial design to test multiple concentrations and administration routes.
- Control groups : Include vehicle controls and reference compounds (e.g., existing anti-inflammatory agents from ).
- Blinded studies : Minimize bias in data collection, as emphasized in ’s sensory analysis framework.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Systematic substitutions : Replace the 3-methyl-1,2,4-oxadiazole group with other heterocycles (e.g., thiadiazoles) to probe electronic effects.
- Biological assays : Test derivatives in cell-based models (e.g., cytokine inhibition for anti-inflammatory activity).
- Data-driven prioritization : Apply machine learning to identify key structural descriptors correlated with activity .
Methodological Notes
- Data contradiction analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
- Crystallography : For SHELX refinement, prioritize high-resolution data (≤1.0 Å) to resolve disordered regions in the triazolopyridine core .
- Synthetic scalability : Pilot-scale reactions should adhere to green chemistry principles (e.g., solvent recovery) to align with ’s engineering design guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
